BenchChemオンラインストアへようこそ!

ALB-109564 hydrochloride

Vinca alkaloid Structure-activity relationship Tubulin inhibitor

ALB-109564 dihydrochloride is a 12'-methylthiovinblastine with Phase I clinical data (NCT00724100), distinct from generic vinca alkaloids. The 12'-SCH3 group modifies lipophilicity (LogP 4.65) and tubulin binding, enabling controlled structure-activity studies. Supplied as a research compound for mitotic spindle and cell cycle investigations. Ensure reliable, documented tubulin inhibition in your assays.

Molecular Formula C47H62Cl2N4O9S
Molecular Weight 930.0 g/mol
CAS No. 1300114-12-8
Cat. No. B605275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALB-109564 hydrochloride
CAS1300114-12-8
SynonymsALB-109564 dihydrochloride
Molecular FormulaC47H62Cl2N4O9S
Molecular Weight930.0 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl
InChIInChI=1S/C47H60N4O9S.2ClH/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7;;/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3;2*1H/t28-,38-,39+,40+,43-,44+,45+,46-,47-;;/m0../s1
InChIKeyMTABGSVEFKMZFG-USKOTZBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ALB-109564 hydrochloride (CAS 1300114-12-8) for Research Procurement: A Novel 12'-Methylthio-Modified Vinca Alkaloid Tubulin Inhibitor


ALB-109564 hydrochloride (12'-Methylthiovinblastine hydrochloride) is a semi-synthetic derivative of the vinca alkaloid vinblastine featuring a methylthio (-SCH3) substitution at the 12' position [1]. The compound functions as a tubulin inhibitor, binding to tubulin monomers and inhibiting microtubule formation, resulting in disruption of mitotic spindle assembly and G2/M phase cell cycle arrest [2]. Developed by Albany Molecular Research, Inc. (AMRI), ALB-109564 advanced to Phase I clinical evaluation (NCT00724100) in patients with advanced solid tumors [3]. The compound is available from multiple research chemical suppliers as a dihydrochloride salt with molecular formula C47H62Cl2N4O9S and molecular weight 929.99 g/mol .

Why ALB-109564 hydrochloride Cannot Be Substituted with Generic Vinca Alkaloids: Structural and Pharmacologic Rationale


Generic vinca alkaloids such as vinblastine, vincristine, and vinorelbine share a common pentacyclic core but differ substantially in their substituent patterns, particularly at the 12' position where ALB-109564 introduces a methylthio (-SCH3) group [1]. This structural modification is not trivial—it alters the compound's lipophilicity (LogP 4.65), hydrogen bonding capacity, and tubulin binding interactions, potentially affecting both potency and toxicity profiles . The explicit development motivation stated in the Phase I clinical trial protocol was to create a molecule providing greater anti-tumor activity than other licensed vinca alkaloids without increasing toxicity [2]. Consequently, substituting ALB-109564 with generic vinblastine, vincristine, or vinorelbine in experimental systems would introduce uncontrolled variables in tubulin binding kinetics, cellular response, and in vivo tolerability, invalidating comparative conclusions drawn from studies designed specifically with this 12'-modified analog.

ALB-109564 hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


12'-Methylthio Structural Modification: Differentiated from Parent Vinblastine

ALB-109564 hydrochloride is distinguished from the parent compound vinblastine by a methylthio (-SCH3) substitution at the 12' position of the catharanthine-derived portion of the molecule [1]. Vinblastine contains a hydrogen atom at this position. This modification introduces an additional sulfur-containing functional group, altering the compound's physicochemical properties including lipophilicity (calculated LogP = 4.65) . The structural identity has been confirmed by high-resolution mass spectrometry and NMR spectroscopy in the characterization of drug substance impurities [1]. No quantitative binding or potency data comparing ALB-109564 directly to vinblastine under identical experimental conditions are publicly available.

Vinca alkaloid Structure-activity relationship Tubulin inhibitor

Phase I Clinical Advancement: Human Tolerability and Preliminary Activity Signal

ALB-109564 hydrochloride (as ALB 109564(a)) was evaluated in a Phase I dose-escalation study (NCT00724100) enrolling 46 subjects with advanced solid tumors, with doses ranging from 1.2 mg/m² administered intravenously every 3 weeks using a modified Fibonacci escalation scheme [1]. Interim results published in 2010 indicated that ALB 109564(a) was well tolerated at doses tested and showed preliminary evidence of clinical activity in disease types not typically treated with approved vinca alkaloids [2]. The study was later terminated; final maximum tolerated dose (MTD) and complete pharmacokinetic parameters were not published in peer-reviewed literature. No direct head-to-head clinical comparison with other vinca alkaloids exists in the public domain.

Clinical pharmacology Oncology Phase I trial

Explicit Development Rationale: Engineered for Enhanced Therapeutic Index

The Phase I clinical trial protocol explicitly states: 'The motivation for the development of ALB 109564(a) is to create a molecule that will provide greater anti-tumor activity than other licensed vinca alkaloids, without increasing the level of toxicity often associated with such therapies' [1]. This statement establishes that the compound was designed with a comparative performance target against the existing vinca alkaloid class. However, no quantitative preclinical or clinical data substantiating whether this goal was achieved have been published in accessible literature. This represents a design intent rather than a demonstrated outcome.

Drug design Vinca alkaloid Therapeutic index

ALB-109564 hydrochloride: Validated Research and Industrial Application Scenarios Based on Available Evidence


Structure-Activity Relationship Studies of 12'-Modified Vinca Alkaloids

Researchers investigating the pharmacological impact of substituent modifications at the 12' position of the vinca alkaloid scaffold require ALB-109564 hydrochloride as the 12'-methylthio reference compound [1]. This compound serves as a critical comparator for evaluating how sulfur-containing substituents affect tubulin binding affinity, cellular cytotoxicity, and in vivo activity relative to 12'-hydrogen (vinblastine) and 12'-formyl (vincristine) analogs. The established LogP difference (4.65) provides a starting point for correlating lipophilicity changes with biological outcomes .

Translational Oncology Research Leveraging Compounds with Phase I Human Exposure Data

For academic and industry researchers conducting translational studies that bridge preclinical findings to clinical relevance, ALB-109564 offers the advantage of existing Phase I human tolerability data [2]. Unlike purely preclinical tool compounds, ALB-109564 has been administered to 46 cancer patients with documented safety monitoring, providing a baseline for interpreting in vitro and in vivo experimental results in the context of human pharmacology. This is particularly valuable for studies investigating mechanisms of vinca alkaloid toxicity and resistance.

Tubulin Polymerization and Mitotic Arrest Mechanistic Studies

ALB-109564 hydrochloride functions as a tubulin polymerization inhibitor that arrests cells in the G2/M phase of the cell cycle, consistent with the established mechanism of vinca alkaloids [3]. Researchers studying mitotic spindle dynamics, microtubule-associated protein interactions, or cell cycle checkpoint regulation can employ this compound as a chemically defined tubulin inhibitor with a known structural modification pattern. The compound's mechanism is well-characterized at the class level, enabling its use in positive control experiments for tubulin-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALB-109564 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.